An In-depth Technical Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound featuring a fused thieno[3,2-b]pyridine core functionalized with a reactive carbaldehyde group. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chloro and aldehyde substituents, combined with the aromaticity of the fused ring system, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, offering insights for its application in research and development.
Introduction
The thieno[3,2-b]pyridine scaffold is a prominent heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom and a carbaldehyde group at the 5- and 6-positions, respectively, of this scaffold creates a versatile intermediate, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. The chloro group can serve as a handle for cross-coupling reactions, while the aldehyde functionality is a gateway for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions. This guide aims to provide a detailed technical overview of this compound for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is not extensively available in the public domain. The following properties are based on information from commercial suppliers and predictions from analogous structures.[1][2][3][4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 65977-56-2 | [1] |
| Molecular Formula | C₈H₄ClNOS | [4] |
| Molecular Weight | 197.64 g/mol | |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not reported. Analogous chlorinated thienopyridines suggest a melting point in the range of 70-150 °C. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | N/A |
| Purity | Commercially available with >96% purity. | [5] |
Spectroscopic Analysis (Predicted)
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the thieno[3,2-b]pyridine ring system and the aldehyde proton.
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Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
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Thieno[3,2-b]pyridine Protons: Three aromatic protons are present. Their chemical shifts and coupling patterns will be influenced by the chloro and aldehyde substituents. Protons on the thiophene ring are expected to appear around δ 7.0-8.0 ppm, while the pyridine ring proton will be in a similar or slightly more downfield region.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Aldehyde Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of the spectrum, typically between δ 185 and 200 ppm.
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Aromatic Carbons: Signals for the eight aromatic carbons of the thieno[3,2-b]pyridine core are expected in the range of δ 110-160 ppm. The carbon bearing the chlorine atom will be significantly deshielded.
2.2.3. Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 197 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the aldehyde group (CHO) and the chlorine atom.
Synthesis
A plausible and efficient method for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is through the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.
Proposed Synthetic Pathway
The synthesis would likely start from a suitable 5-chlorothieno[3,2-b]pyridine precursor. The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), would then be used to introduce the aldehyde group at the 6-position.
Caption: Proposed synthesis of the target compound via Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of related heterocyclic systems.
Materials:
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5-Chlorothieno[3,2-b]pyridine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Reaction with Substrate: Dissolve 5-Chlorothieno[3,2-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.
Chemical Reactivity
The chemical reactivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is primarily dictated by the aldehyde and chloro functional groups.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle for various transformations:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
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Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Condensation Reactions: The aldehyde can participate in various condensation reactions. A notable example is the Knoevenagel condensation , where it reacts with active methylene compounds in the presence of a base to form α,β-unsaturated products.
Caption: Knoevenagel condensation of the title compound.
Reactions of the Chloro Group
The chlorine atom at the 5-position is on a pyridine ring, making it susceptible to nucleophilic aromatic substitution, although potentially less reactive than chloro groups on more electron-deficient pyridines. It can also be a valuable partner in various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Applications in Research and Drug Development
While specific biological activities for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde are not widely reported, its structural features make it a highly attractive starting material for the synthesis of libraries of compounds for screening in various therapeutic areas. The thieno[3,2-b]pyridine core is a known pharmacophore, and the ability to functionalize both the 5- and 6-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, proteases, and other enzymes.
Safety and Handling
Based on available safety data sheets, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is classified as harmful if swallowed and causes skin and eye irritation. It is also suspected of causing respiratory irritation.
Hazard Statements (H-statements):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (P-statements):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, making it an ideal starting point for the development of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and expected reactivity, which will be of significant value to researchers and scientists working with this and related heterocyclic systems.
References
-
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. India Fine Chemicals. [Link]
-
5-chlorothieno[3,2-b]pyridine-6-carbaldehyde|CAS 65977-56-2. 3ASenrise. [Link]
-
Spectrochem Catalogue 2022-23.pdf. Spectrochem. [Link]
Sources
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